physicochemical properties of 1-Cyclobutylbutan-1-amine
physicochemical properties of 1-Cyclobutylbutan-1-amine
An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclobutylbutan-1-amine
Abstract
This technical guide provides a comprehensive analysis of the , a secondary amine with potential applications in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of physical organic chemistry, predictive modeling, and validated experimental protocols to construct a detailed profile. We will explore a plausible synthetic route, predict key physicochemical parameters, outline expected spectral characteristics, and provide robust, step-by-step methodologies for its empirical characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this and similar novel chemical entities.
Introduction and Molecular Overview
1-Cyclobutylbutan-1-amine is a secondary amine characterized by the presence of a cyclobutyl group and a butyl group attached to a central nitrogen atom. The incorporation of a cyclobutyl moiety is an increasingly utilized strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The cyclobutane ring offers a unique three-dimensional structure that can serve as a bioisostere for other groups, improve metabolic stability, and provide conformational constraint.[1]
This guide provides a foundational understanding of 1-Cyclobutylbutan-1-amine, beginning with its synthesis and proceeding through a detailed prediction and characterization of its core physicochemical properties.
Molecular Identifiers:
| Identifier | Value |
| IUPAC Name | 1-Cyclobutylbutan-1-amine |
| Molecular Formula | C₈H₁₉N |
| Molecular Weight | 129.24 g/mol |
| Canonical SMILES | CCCCNC1CCC1 |
| InChI | InChI=1S/C8H19N/c1-2-3-5-9-8-6-4-7-8/h8-9H,2-7H2,1H3 |
| InChIKey | UFEJMZEADLMEQC-UHFFFAOYSA-N |
Synthesis Pathway: Reductive Amination
A robust and widely employed method for the synthesis of secondary amines is reductive amination.[2][3] This one-pot reaction involves the formation of an imine intermediate from a ketone and a primary amine, which is then reduced in situ to the corresponding secondary amine. For 1-Cyclobutylbutan-1-amine, a logical approach is the reaction of cyclobutyl methyl ketone with butylamine, followed by reduction.
Proposed Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve cyclobutyl methyl ketone (1.0 eq.) and butylamine (1.1 eq.) in a suitable solvent such as methanol or dichloromethane.
-
Imine Formation: Stir the mixture at room temperature. The reaction can be gently heated if imine formation is slow. The progress can be monitored by techniques like TLC or GC-MS.
-
Reduction: Once imine formation is significant, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to control any potential exotherm.[3]
-
Reaction Completion: Continue stirring at room temperature until the reaction is complete (typically 12-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-Cyclobutylbutan-1-amine.
Caption: Synthetic workflow for 1-Cyclobutylbutan-1-amine via reductive amination.
Predicted Physicochemical Properties
The have been estimated using computational models and an understanding of structure-property relationships. The data presented below is derived from the SwissADME prediction tool and is cross-referenced with general principles for aliphatic secondary amines.[4][5]
| Property | Predicted Value | Rationale and Context |
| Molecular Weight | 129.24 g/mol | Calculated from the molecular formula C₈H₁₉N. |
| Boiling Point | ~160-180 °C | As a secondary amine, it can form hydrogen bonds, leading to a significantly higher boiling point than alkanes of similar molecular weight.[6] The presence of the cyclobutyl ring may slightly increase the boiling point compared to a linear isomer due to increased rigidity. |
| Melting Point | < 25 °C | Expected to be a liquid at room temperature, typical for secondary amines of this molecular weight. |
| Water Solubility | Moderately Soluble | Predicted LogS (ESOL) is -2.5, indicating moderate solubility.[7] The amine group can act as a hydrogen bond acceptor, but the eight carbon atoms in the alkyl and cycloalkyl groups increase hydrophobicity, limiting solubility compared to smaller amines. |
| pKa (Conjugate Acid) | ~10.5 - 11.0 | Aliphatic secondary amines are typically strong bases. The predicted pKa is in the expected range for similar structures.[8] |
| LogP (Octanol/Water) | 2.3 - 2.8 | The predicted consensus LogP from SwissADME is 2.54, indicating a moderate degree of lipophilicity. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | This value, corresponding to the secondary amine group, suggests good potential for membrane permeability.[9] |
Predicted Spectral Characteristics
The identity and purity of 1-Cyclobutylbutan-1-amine can be confirmed using various spectroscopic techniques. The following are the expected spectral data based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the butyl and cyclobutyl groups, as well as the N-H proton.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | 0.5 - 2.5 | Broad Singlet | 1H |
| -CH(cyclobutyl)-N- | 2.5 - 3.0 | Multiplet | 1H |
| -N-CH₂-(butyl) | 2.4 - 2.8 | Triplet | 2H |
| -CH₂(cyclobutyl) | 1.5 - 2.2 | Multiplet | 6H |
| -CH₂-CH₂-N- | 1.3 - 1.6 | Multiplet | 2H |
| -CH₂-CH₃ | 1.2 - 1.5 | Multiplet | 2H |
| -CH₃ | 0.8 - 1.0 | Triplet | 3H |
Note: The N-H proton signal is often broad and may not show clear coupling. Its chemical shift is highly dependent on solvent and concentration.[10]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -CH(cyclobutyl)-N- | 55 - 65 |
| -N-CH₂-(butyl) | 45 - 55 |
| -CH₂(cyclobutyl) | 25 - 35 |
| -CH₂(cyclobutyl, Cβ) | 15 - 25 |
| -CH₂-CH₂-N- | 30 - 40 |
| -CH₂-CH₃ | 18 - 25 |
| -CH₃ | 10 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the amine functional group.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3350 | Weak to Medium |
| C-H (sp³) | Stretch | 2850 - 2960 | Strong |
| N-H | Bend | 1550 - 1650 | Medium (often broad) |
| C-N | Stretch | 1180 - 1250 | Medium |
Note: The N-H stretch of a secondary amine is a single, relatively sharp peak, which distinguishes it from the two peaks of a primary amine.[11][12]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| Feature | Expected m/z | Notes |
| Molecular Ion (M⁺) | 129 | An odd molecular weight is consistent with the presence of one nitrogen atom (the Nitrogen Rule).[13] |
| Alpha-Cleavage | 100, 86 | Fragmentation adjacent to the nitrogen atom is expected to be a dominant pathway. Loss of an ethyl group from the butyl chain (M-29) or a propyl group from the cyclobutyl ring cleavage would lead to these fragments. |
Experimental Protocols for Physicochemical Characterization
For a novel compound like 1-Cyclobutylbutan-1-amine, empirical determination of its physicochemical properties is essential for validation. The following protocols are standard methods for such characterization.
Sources
- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SwissADME [swissadme.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phytojournal.com [phytojournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 10. chemistryconnected.com [chemistryconnected.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
